molecular formula C23H18BrN5OS B5598404 N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B5598404
M. Wt: 492.4 g/mol
InChI Key: XRAWNSHKNNEINI-MFKUBSTISA-N
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Description

Compounds similar to "N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" belong to the hydrazone and triazole categories, which are known for their diverse pharmacological activities and potential applications in material science. Their synthesis typically involves the condensation of hydrazides with aldehydes or ketones, leading to various derivatives with significant chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves stepwise reactions starting with the formation of acetohydrazide precursors, followed by reactions with various aldehydes to form hydrazone derivatives. These reactions are characterized by their specificity and yield compounds with precise molecular structures. For example, acetohydrazides are reacted with benzaldehydes in the presence of catalysts to form the desired hydrazone compounds (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal the geometric configuration, molecular orientation, and specific functional groups present in the compound, providing insights into the compound's reactivity and properties. For instance, X-ray diffraction has been used to determine the crystalline structure and confirm the molecular configuration of related hydrazone compounds (G. Sheng et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization, alkylation, and heterocyclization, leading to the formation of new rings and functional groups. These reactions expand the chemical diversity and potential applications of these compounds in different fields. The reactivity is often influenced by the presence of substituents on the phenyl rings and the nature of the triazole and hydrazone groups (A. Rybakova et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined using various analytical methods and are essential for the compound's application in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological systems, are central to the application of these compounds. Studies often focus on their potential as inhibitors, their antimicrobial activity, and their interaction with metals and enzymes, which could lead to applications in medicine and industry.

For more in-depth information on each aspect of similar compounds, the following references provide valuable insights:

Scientific Research Applications

Anticancer Activity

Compounds related to N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide have been synthesized and evaluated for their potential as anticancer agents. Derivatives of Benzothiazole (BT) have shown significant anticancer activities against various cancer cell lines, including Rat brain glioma, Human lung adenocarcinoma, Human breast adenocarcinoma, and Human colorectal adenocarcinoma. These compounds were synthesized through a multi-step process involving 4-substituted benzaldehyde derivatives and investigated for their cytotoxic activities via MTT assays and DNA synthesis inhibition studies. Flow cytometric analysis was also performed to identify the death pathway of cancer cells, underscoring the compounds' selectivity towards carcinogenic cell lines over healthy cells (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Activities

Another important application of similar compounds involves their antimicrobial and antioxidant properties. Novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and shown to inhibit lipase and α-glucosidase effectively. These compounds exhibited significant anti-lipase activity, with IC50 values demonstrating potent inhibitory effects, which could be leveraged in treating diseases related to enzyme dysfunction. Additionally, the compounds displayed notable anti-α-glucosidase activity, indicating potential applications in managing diabetes and related metabolic disorders (Bekircan et al., 2015).

Diabetes Management

Research into the synthesis, Type II diabetes inhibitory activity, and antimicrobial evaluation of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides has revealed compounds with potent in vitro Type II diabetes inhibition. These derivatives, particularly the precursor and acetohydrazide compounds, showed activity comparable to the standard drug acarbose, indicating their potential as effective agents in diabetes management. Additionally, these compounds exhibited significant antibacterial activity against various strains, underlining their dual utility in pharmaceutical applications (Mor et al., 2022).

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5OS/c24-19-11-7-8-17(14-19)15-25-26-21(30)16-31-23-28-27-22(18-9-3-1-4-10-18)29(23)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAWNSHKNNEINI-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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